molecular formula C10H10Cl2O B020392 4-Chloro-1-(2-chlorophenyl)-1-oxobutane CAS No. 103906-66-7

4-Chloro-1-(2-chlorophenyl)-1-oxobutane

Cat. No. B020392
M. Wt: 217.09 g/mol
InChI Key: GKRNRTGWZLLPAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and related compounds often involves complex reactions including photodimerization and Knoevenagel condensation reactions. For instance, the photodimerization of 4'-chloro-4-Styrylpyridine leads to a structurally related compound, showcasing the intricate nature of synthesizing chlorophenyl derivatives (Busetti et al., 1980). Additionally, Knoevenagel condensation has been utilized to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, demonstrating the versatility of synthetic strategies employed in the creation of chlorophenyl compounds (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds, including 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, has been extensively studied using spectroscopic and crystallographic methods. The crystal structure analysis reveals that these compounds can have complex conformations and intermolecular interactions. For example, studies on related chlorophenyl derivatives have shown puckered cyclobutane rings and detailed intermolecular hydrogen bonding patterns, highlighting the diversity in molecular geometry and structure within this class of compounds (Achutha et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 4-Chloro-1-(2-chlorophenyl)-1-oxobutane and its derivatives can lead to a variety of products, depending on the conditions and reactants used. These compounds participate in reactions such as Michael-type nucleophilic addition and undergo transformations that can lead to the formation of new cyclobutane-based structures. The reactivity of these compounds underlines their potential utility in synthetic organic chemistry and materials science (Pouzet et al., 1998).

Scientific Research Applications

Environmental Impact and Degradation Pathways

4-Chloro-1-(2-chlorophenyl)-1-oxobutane, as part of the broader family of chlorinated organic compounds, has been extensively studied in environmental chemistry, particularly regarding its degradation pathways, environmental fate, and potential impacts on ecosystems. A significant body of research focuses on chlorinated compounds' persistence in the environment, their transformation through abiotic and biotic processes, and their eventual degradation or accumulation in various environmental matrices.

The study of chlorophenols, closely related to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, reveals moderate toxicity towards mammalian and aquatic life, with toxicity to fish being considerable upon long-term exposure. Chlorophenols exhibit low persistence when biodegradable microflora is present, capable of breaking down these compounds. However, the environmental persistence may become moderate to high depending on the conditions, highlighting the need for effective degradation strategies to mitigate their impact (Krijgsheld & Gen, 1986).

Advanced oxidation processes (AOPs), including the use of TiO2 doped with transition metals like cerium, have shown promising results in the degradation of chlorinated phenols under visible light irradiation. Such methodologies offer a pathway for the efficient removal of these contaminants from water sources, potentially reducing their environmental footprint. Research in this area suggests that optimizing the doping process and operational parameters can significantly enhance the degradation efficiency, pointing towards practical applications in environmental remediation (Lin et al., 2021).

Sorption and Bioavailability in Environmental Matrices

The interaction between chlorinated compounds and environmental matrices plays a crucial role in determining their bioavailability, mobility, and potential for bioaccumulation. Studies on the sorption behavior of phenoxy herbicides, including compounds structurally similar to 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, highlight the influence of soil organic matter and iron oxides as significant sorbents. Understanding these interactions is vital for assessing the environmental risk of chlorinated compounds and developing strategies for their management and remediation (Werner et al., 2012).

Safety And Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This can include LD50 values, safety precautions for handling and storage, and disposal methods .

properties

IUPAC Name

4-chloro-1-(2-chlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c11-7-3-6-10(13)8-4-1-2-5-9(8)12/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRNRTGWZLLPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631521
Record name 4-Chloro-1-(2-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-chlorophenyl)-1-oxobutane

CAS RN

103906-66-7
Record name 4-Chloro-1-(2-chlorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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